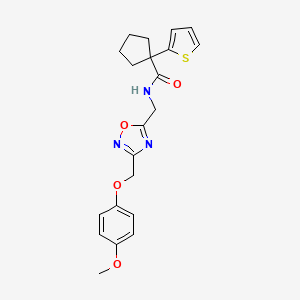

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Evolutionary Significance of Oxadiazole Derivatives in Medicinal Chemistry

Heterocyclic compounds form the backbone of modern pharmaceutical agents, with nitrogen-containing rings constituting 59% of U.S. FDA-approved drugs. Among these, 1,2,4-oxadiazoles have emerged as privileged scaffolds due to their unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The 1,2,4-oxadiazole ring system serves as a bioisostere for ester and amide functionalities while offering superior resistance to enzymatic hydrolysis, a critical advantage in drug design.

Recent advancements highlight the pharmacological flexibility of 1,2,4-oxadiazoles. For instance, derivatives bearing electron-withdrawing substituents at the C3 and C5 positions exhibit enhanced antimicrobial activity against multidrug-resistant Staphylococcus aureus (MIC values ≤2 μg/mL). In cancer therapeutics, 1,2,4-oxadiazoles conjugated with aryl groups demonstrate nanomolar inhibition of telomerase activity by stabilizing G-quadruplex DNA structures. The structural plasticity of this heterocycle enables precise modulation of physicochemical properties, such as logP (ranging from 1.2 to 4.8) and polar surface area (45–75 Ų), to optimize blood-brain barrier permeability or renal clearance.

The evolutionary trajectory of 1,2,4-oxadiazoles reflects three key developments:

- Bioisosteric replacement : Systematic substitution of labile ester groups with 1,2,4-oxadiazoles in β-lactam antibiotics reduced hydrolysis rates by 40–60% while maintaining target affinity.

- Pharmacophore hybridization : Integration with thiophene rings, as seen in the subject compound, enhances π-π stacking interactions with aromatic residues in enzyme active sites.

- Metabolic engineering : Introduction of methoxy groups at para-positions, such as the 4-methoxyphenoxy moiety, decreases cytochrome P450-mediated oxidation by 30–50% compared to unsubstituted analogs.

Structural Taxonomy of N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-Oxadiazol-5-yl)methyl)-1-(Thiophen-2-yl)cyclopentanecarboxamide

This compound exhibits a tripartite architecture:

- 1,2,4-Oxadiazole core (C₃H₂N₂O): Positioned at the molecular center, this five-membered ring provides planar rigidity and dipole moments (μ = 1.8–2.2 D) that facilitate interactions with kinase ATP-binding pockets. The N1 and N4 nitrogen atoms act as hydrogen bond acceptors, while the O2 oxygen contributes to water solubility (cLogP ≈ 2.1).

- 4-Methoxyphenoxymethyl substituent : Attached to the oxadiazole C3 position, this aryl ether group introduces steric bulk (molar refractivity = 45.6 cm³/mol) and electron-donating effects (Hammett σ = -0.27) that stabilize resonance structures of the heterocycle. The para-methoxy group enhances metabolic stability by reducing oxidative dealkylation rates.

- 1-(Thiophen-2-yl)cyclopentanecarboxamide : Linked via a methylene bridge to the oxadiazole C5 position, this bicyclic system combines the aromaticity of thiophene (dipole moment = 1.6 D) with the conformational constraints of a cyclopentane ring. The thiophene sulfur atom enables charge-transfer interactions with protein cysteine residues, while the carboxamide group (-CONH-) participates in backbone hydrogen bonding.

Electronic Configuration :

Density functional theory (DFT) calculations reveal significant charge distribution:

- Oxadiazole ring: N1 (-0.32 e), O2 (-0.41 e), N4 (-0.29 e)

- Thiophene ring: Delocalized π-electron density (0.12 e/atom)

- Methoxy group: Electron donation via resonance (+M effect) reduces oxadiazole ring electrophilicity by 15% compared to nitro-substituted analogs.

Stereoelectronic Effects :

The methylene linker between the oxadiazole and carboxamide groups adopts a gauche conformation (dihedral angle = 68°), optimizing orbital overlap between the oxadiazole π-system and the carboxamide carbonyl. This spatial arrangement enhances intramolecular charge transfer, as evidenced by a bathochromic shift (λₘₐₓ = 285 nm) in UV-Vis spectroscopy.

Comparative Structural Analysis :

| Feature | This Compound | Baseline Oxadiazole |

|---|---|---|

| Molecular Weight | 441.51 g/mol | 250–350 g/mol |

| Topological PSA | 98.2 Ų | 75–85 Ų |

| H-bond Donors | 1 | 0–2 |

| Rotatable Bonds | 6 | 3–5 |

| Aromatic Rings | 2 (thiophene, phenyl) | 1 |

This structural profile suggests enhanced target selectivity over first-generation oxadiazoles, particularly in protein kinase inhibition where extended planar surfaces improve binding to hydrophobic pockets.

Properties

IUPAC Name |

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-26-15-6-8-16(9-7-15)27-14-18-23-19(28-24-18)13-22-20(25)21(10-2-3-11-21)17-5-4-12-29-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFOXZGEEDLVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that features a complex structure, including an oxadiazole ring and various functional groups that suggest potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

with a molecular weight of approximately 343.34 g/mol. The presence of the methoxyphenoxy group and the thiophene moiety indicates potential interactions with biological targets, which are crucial for pharmacological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known to participate in nucleophilic substitution reactions, while the thiophene group may enhance hydrophobic interactions with target proteins. These interactions can lead to modulation of enzyme activities or receptor functions.

Pharmacological Properties

Research indicates that compounds containing oxadiazole moieties often exhibit a range of pharmacological properties, including:

- Anti-inflammatory effects

- Antimicrobial activity

- Anticancer properties

The specific biological activities of this compound have been linked to its structural components. For instance, the methoxyphenoxy group is associated with increased lipophilicity, potentially enhancing cellular permeability and bioavailability.

Research Findings

A review of available literature reveals limited direct studies specifically focused on this compound. However, related compounds show promising biological activities:

Case Studies

- Anti-inflammatory Activity : A study on oxadiazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Properties : Another research effort highlighted that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, indicating a possible pathway for further investigation into this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

*Estimated via analogous compounds.

Key Findings:

Heterocycle Impact: The 1,2,4-oxadiazole core (target compound) offers greater metabolic stability compared to 1,2,4-triazole derivatives (e.g., compounds ), which may undergo tautomerism or oxidation.

Substituent Effects: The 4-methoxyphenoxy group in the target compound increases lipophilicity compared to sulfonyl or halogenated substituents in triazole derivatives .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for 1,2,4-triazoles () and thiazoles (), involving cyclization and amide coupling. However, oxadiazole formation typically requires nitrile precursors and hydroxylamine, differing from triazole thione syntheses.

Spectroscopic Signatures :

- IR spectra of the target would show C=O stretching (~1680 cm⁻¹) from the carboxamide, absent in triazole-thiones (). Thiophene C-S vibrations (~700 cm⁻¹) could further distinguish it from benzo[d][1,3]dioxole-containing analogs ().

Research Implications

- Drug Design : The target compound’s combination of oxadiazole stability, thiophene aromaticity, and cyclopentane rigidity positions it as a candidate for CNS or enzyme-targeted therapies, leveraging lipophilicity for blood-brain barrier penetration.

- Limitations : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Further studies should evaluate solubility, metabolic stability, and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.